Increased Lipophilicity Over Non-Fluorinated Methyl Analog
The substitution of a methyl group with a trifluoromethyl group is known to drastically alter lipophilicity, a key determinant of a drug candidate's ADME profile [1]. For this specific scaffold, replacing the -CH3 group in 3-hydroxy-3-methylpyrrolidine with a -CF3 group in (3R)-3-(trifluoromethyl)pyrrolidin-3-ol results in a measurable increase in lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 [2] |
| Comparator Or Baseline | 3-hydroxy-3-methylpyrrolidine, LogP = 0.0595 [3] |
| Quantified Difference | ~3.4-fold higher LogP value |
| Conditions | Computational prediction (XLogP3-AA for target compound; unspecified method for comparator) |
Why This Matters
This quantifiable difference in lipophilicity confirms that the CF3 analog is not a suitable bioisostere for a methyl group in all contexts, and its use will likely lead to a different pharmacokinetic profile, making it a distinct tool for lead optimization.
- [1] Benjamin Jeffries, Zhong Wang, Hannah R. Felstead, Jean-Yves Le Questel, James S. Scott, Elisabetta Chiarparin, Jérôme Graton, and Bruno Linclau. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10602-10618. View Source
- [2] PubChem. (2026). PubChem Compound Summary for CID 52420890, (3R)-3-(trifluoromethyl)pyrrolidin-3-ol. National Center for Biotechnology Information. View Source
- [3] Chemsrc. (2018). 3-甲基-3-羟基吡咯烷 (3-Hydroxy-3-methylpyrrolidine). Chemsrc Chemical Database. View Source
